Ca

Vue d'ensemble

Description

Calcium is a chemical element represented by the symbol “Ca” and has an atomic number of 20. It is an alkaline earth metal and is essential for living organisms, particularly in cell physiology. Calcium is the most abundant metallic element in the human body and the fifth most abundant element in Earth’s crust . It is best known for its role in forming strong bones and teeth. Calcium is a reactive metal that forms a dark oxide-nitride layer when exposed to air .

Synthetic Routes and Reaction Conditions:

Electrolysis of Calcium Chloride: Calcium can be prepared by the electrolysis of molten calcium chloride. This method involves passing an electric current through molten calcium chloride, resulting in the deposition of calcium at the cathode and the release of chlorine gas at the anode.

Reduction of Calcium Oxide: Another method involves the reduction of calcium oxide with aluminum at high temperatures

Industrial Production Methods:

Lime Production: Industrially, calcium is produced by heating limestone (calcium carbonate) in a lime kiln to produce calcium oxide (quicklime) and carbon dioxide. The calcium oxide is then reduced with aluminum to produce metallic calcium.

Calcium Carbide Production: Calcium carbide is produced by heating a mixture of lime and coke in an electric arc furnace. The calcium carbide is then hydrolyzed to produce acetylene gas and calcium hydroxide.

Types of Reactions:

Oxidation: Calcium reacts with oxygen to form calcium oxide (CaO). This reaction is exothermic and produces a bright white light. [ 2 \text{this compound} + \text{O}_2 \rightarrow 2 \text{CaO} ]

Reduction: Calcium can be reduced from its compounds using strong reducing agents like aluminum.

Substitution: Calcium reacts with water to form calcium hydroxide and hydrogen gas. [ \text{this compound} + 2 \text{H}_2\text{O} \rightarrow \text{this compound(OH)}_2 + \text{H}_2 ]

Common Reagents and Conditions:

Hydrochloric Acid: Calcium reacts with hydrochloric acid to form calcium chloride and hydrogen gas. [ \text{this compound} + 2 \text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2 ]

Halogens: Calcium reacts with halogens like chlorine to form calcium halides. [ \text{this compound} + \text{Cl}_2 \rightarrow \text{CaCl}_2 ]

Major Products:

- Calcium Oxide (CaO)

- Calcium Hydroxide (this compound(OH)_2)

- Calcium Chloride (CaCl_2)

Chemistry:

- Catalysis: Calcium compounds are used as catalysts in various chemical reactions.

- Water Treatment: Calcium hydroxide is used to neutralize acidic water in water treatment plants.

Biology:

- Bone Health: Calcium is essential for the development and maintenance of strong bones and teeth.

- Cell Signaling: Calcium ions (this compound²⁺) act as secondary messengers in various cellular processes, including muscle contraction and neurotransmitter release .

Medicine:

- Calcium Supplements: Calcium carbonate and calcium citrate are commonly used as dietary supplements to prevent and treat calcium deficiencies.

- Antacids: Calcium carbonate is used as an antacid to relieve heartburn and acid indigestion .

Industry:

- Construction: Calcium oxide is a key ingredient in cement and is used in various construction materials.

- Glass Manufacturing: Calcium carbonate is used as a raw material in the production of glass.

Applications De Recherche Scientifique

Métallurgie

Calcium: est utilisé en métallurgie comme désoxydant et désulfurant. Il joue un rôle crucial dans la production d'alliages, où il aide à éliminer les impuretés d'oxygène et de soufre des métaux. Ce processus est essentiel pour améliorer la qualité et les propriétés des produits métalliques finaux .

Batteries à base de calcium

La recherche se poursuit sur l'utilisation du calcium dans les batteries à haute densité énergétique. Les propriétés du calcium pourraient potentiellement en faire un élément clé dans la prochaine génération de batteries, offrant une densité énergétique plus élevée que les batteries lithium-ion actuelles .

Réacteurs nucléaires

Dans certains types de réacteurs nucléaires, le calcium est utilisé comme fluide caloporteur et modérateur. Sa capacité à absorber les neutrons sans devenir radioactif en fait un matériau précieux dans le contrôle des réactions nucléaires .

Santé osseuse et traitement de l'ostéoporose

Près de 99% du calcium du corps est stocké dans les os. Les suppléments de calcium, en particulier sous forme de citrate de calcium, sont utilisés pour traiter des affections comme l'ostéoporose. Ces suppléments aident à maintenir la densité osseuse et à réduire le risque de fractures .

Récupération après chirurgie bariatrique

Après une chirurgie bariatrique, les patients peuvent avoir besoin d'une supplémentation en calcium pour prévenir les carences. Le citrate de calcium est souvent recommandé en raison de sa forte biodisponibilité et du fait qu'il ne nécessite pas d'acide gastrique pour son absorption, ce qui est bénéfique pour les patients ayant une acidité gastrique réduite après la chirurgie .

Prévention de la néphrolithiase

Le citrate de calcium a montré un effet inhibiteur sur la formation et la récidive des calculs rénaux. Il est utilisé dans le traitement de la néphrolithiase (calculs rénaux), en particulier chez les personnes ayant de faibles taux de citrate urinaire, pour prévenir la formation de nouveaux calculs .

Mécanisme D'action

Target of Action

Elemental calcium, or simply calcium, is a vital mineral found in various over-the-counter supplements or prescription formulations used for the treatment of specific medical conditions related to calcium deficiency . It plays a crucial role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . The primary targets of calcium are the skeletal system, muscular system, and the nervous system .

Mode of Action

Calcium interacts with its targets in several ways. It acts as a second messenger in signal induction pathways , plays a vital role in neurotransmitter release from neurons , and is essential for the contraction of all muscle cell types . It also serves as a cofactor in many enzymes . In the skeletal system, it is involved in bone health and signaling cascades .

Biochemical Pathways

Calcium is involved in numerous biochemical pathways. It is critical for maintaining the potential difference across excitable cell membranes, for protein synthesis, and for bone formation . It is also involved in blood coagulation where it is released early in stage 1 during the blood coagulation process . Furthermore, calcium is essential for the excitation–contraction coupling process in both skeletal and smooth muscle .

Pharmacokinetics

The pharmacokinetics of calcium involve its absorption, distribution, metabolism, and excretion (ADME). Calcium is absorbed in the duodenum and is dependent on calcitriol and vitamin D . The best-absorbed form of calcium from a pill is a calcium salt like carbonate or phosphate . Calcium gluconate and calcium lactate are absorbed well by pregnant women . Seniors absorb calcium lactate, gluconate, and citrate better unless they take their calcium supplement with a full breakfast . Calcium is primarily distributed in the skeleton (99%) and is excreted primarily through feces (75%; as unabsorbed calcium salts) and urine (20%) .

Result of Action

The action of calcium results in several molecular and cellular effects. It is vital in cell signaling, muscular contractions, bone health, and signaling cascades . It plays a crucial role in maintaining a healthy skeleton . Moreover, it is involved in nerve transmission and muscle function .

Action Environment

The action, efficacy, and stability of calcium can be influenced by various environmental factors. For instance, the absorption of calcium is increased in an acidic environment . Dietary calcium intake is also a significant factor influencing calcium’s action. Low calcium intake may be a risk factor in the development of osteoporosis . Furthermore, the presence of vitamin D is crucial for the absorption of calcium .

Comparaison Avec Des Composés Similaires

- Magnesium (Mg): Like calcium, magnesium is an alkaline earth metal and is essential for living organisms. It is involved in over 300 enzymatic reactions in the body.

- Strontium (Sr): Strontium is chemically similar to calcium and is used in the treatment of osteoporosis.

- Barium (Ba): Barium is another alkaline earth metal with similar chemical properties to calcium but is more reactive.

Uniqueness of Calcium:

- Biological Importance: Calcium is unique in its critical role in bone health and cellular signaling.

- Abundance: Calcium is more abundant in the Earth’s crust and in the human body compared to its similar compounds .

Calcium’s versatility and essential role in various biological and industrial processes make it a compound of significant interest in scientific research and practical applications.

Propriétés

IUPAC Name |

calcium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037638 | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14127-61-8, 7440-70-2 | |

| Record name | Calcium(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

850 °C | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

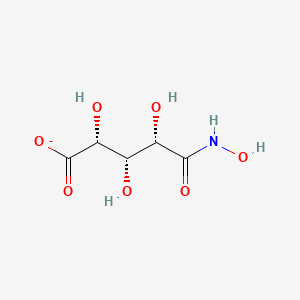

![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)

![1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1239265.png)

![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)